Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is classified as an azaspiro compound, which typically features a nitrogen atom incorporated into a spirocyclic framework. The presence of the benzyl and amino functional groups contributes to its chemical reactivity and potential biological activity.
This compound can be synthesized through various chemical methods, often involving multi-step reactions that incorporate specific reagents and conditions. It belongs to the broader class of spirocyclic compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis.
The synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate generally involves several key steps:
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate has the molecular formula and a molecular weight of approximately 274.37 g/mol. Its structure features:
The compound's unique structure imparts distinct chemical properties, making it valuable for various applications in medicinal chemistry .
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate can participate in several types of chemical reactions:
These reactions allow for the modification of the compound's structure to explore its chemical properties and potential biological activities.
The mechanism of action for Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with biological targets at the molecular level. Its spirocyclic structure enables it to bind effectively to enzymes or receptors, potentially modulating their activity. This interaction may lead to changes in cellular processes, including inhibition or activation of specific pathways, which are crucial for its biological effects.
Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties, suggesting that Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate could possess similar biological activities .
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is typically characterized by:
Key chemical properties include:
These properties are essential for determining the handling and storage conditions for this compound in research applications .
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate has several significant applications in scientific research:
Spirocyclic frameworks represent a cornerstone of modern medicinal chemistry, offering unique three-dimensional architectures that bridge the gap between linear peptides and small molecule therapeutics. These constrained systems effectively address the bioavailability and metabolic instability limitations inherent in natural peptides while preserving high target affinity. Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate exemplifies this class, featuring a rigid [3.5]nonane core that imposes significant conformational restrictions critical for peptide mimicry. The compound's molecular architecture combines a spiro-fused cyclobutane-piperidine system with orthogonal benzyloxycarbonyl (Cbz) and amino functionalization, enabling precise spatial presentation of pharmacophores. With a molecular weight of 274.36 g/mol (C₁₆H₂₂N₂O₂) and CAS registry number 147611-02-7, this scaffold serves as a privileged building block in rational drug design [1].
Table 1: Fundamental Chemical Properties of Benzyl 2-Amino-7-azaspiro[3.5]nonane-7-carboxylate
Property | Value |
---|---|
CAS Registry Number | 147611-02-7 |
Molecular Formula | C₁₆H₂₂N₂O₂ |
Molecular Weight | 274.36 g/mol |
IUPAC Name | Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate |
InChI Key | MRPJBKSNZXBKSF-UHFFFAOYSA-N |
SMILES | C1CN(CCC12CC(C2)N)C(=O)OCC3=CC=CC=C3 |
Purity Specifications | ≥97% (HPLC) |
The 7-azaspiro[3.5]nonane core embodies a strategic fusion of cyclobutane rigidity and piperidine-like nitrogen functionality. This hybrid architecture exhibits distinct advantages over monocyclic or linear analogues:
Conformational Restriction: The spiro junction at position 7 locks the ring system in defined geometries, reducing the entropic penalty upon target binding. This constraint enables precise mimicry of peptide turn structures, particularly β-turns implicated in protein-protein interactions [2] [6]. Molecular modeling confirms the scaffold's ability to orient the C2-amino and N7-carboxylate groups in spatial arrangements analogous to i+1 and i+2 residues of native β-turns, facilitating receptor engagement unavailable to flexible peptides [6].
Stereochemical Diversity: The chiral C2 carbon allows for enantioselective synthesis, enabling exploration of stereospecific biological interactions. Research demonstrates that distinct enantiomers of spirocyclic amino acids exhibit differential activity profiles against neurological targets, underscoring the importance of absolute configuration in drug design [6].
Physicochemical Optimization: Incorporation of this scaffold enhances drug-like properties by reducing rotatable bond count (<5 vs. >10 in tetrapeptides) while maintaining solubility through the basic piperidine nitrogen (predicted pKa ~9.5). This balance supports blood-brain barrier penetration in CNS-targeted therapeutics, as validated in spirocyclic anti-glioblastoma agents [3].
The benzyl ester moiety in this compound serves dual synthetic and functional purposes critical for peptidomimetic development:
Orthogonal Protection Strategy: The Cbz group (benzyloxycarbonyl) exhibits stability toward nucleophiles and bases while being readily cleaved by hydrogenolysis or mild acids (e.g., HBr/AcOH). This allows selective deprotection of the secondary amine (N7) without compromising the C2-amino group or the spirocyclic framework. Such orthogonality enables sequential peptide chain elongation in solid-phase synthesis when coupled with acid-labile tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protection at C2 [8] [10].
Carbamate Bioisosterism: Upon deprotection, the exposed secondary amine serves as a carbamate bioisostere, effectively mimicking peptide bonds while conferring resistance to protease degradation. This property significantly enhances metabolic stability compared to native peptides, as demonstrated in spirocyclic analogues of neuropeptides where half-lives increased from minutes to hours in plasma stability assays [6] [10].
Synthetic Versatility: The benzyl-protected carboxylate can undergo diverse transformations, including reduction to alcohols, conversion to amides, or transition-metal catalyzed cross-coupling. This flexibility facilitates the generation of structurally diverse libraries from a common intermediate [4] [8].
The development of benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate reflects broader trends in conformationally restricted peptide mimetics:
1990s–2000s: Early spirocyclic amino acids focused on [3.3.0] and [4.4.0] systems as proline surrogates. The limited topological diversity and synthetic challenges of [3.5] systems initially hindered their exploration. Key breakthroughs included Ellman's chiral sulfinamide chemistry for asymmetric synthesis of spirocyclic glutamates and advances in intramolecular cyclization strategies [6] [10].
2010–Present: Improved synthetic access via oxetanone ring-opening (Scheme 1) enabled systematic exploration of azaspiro[3.5]nonanes. Research revealed their superior β-turn mimicry compared to smaller spirocycles, particularly for G-protein coupled receptor (GPCR) targets. Concurrently, benzyl ester protection emerged as optimal for N7-carboxylate due to its stability during nucleophilic amination at C2 and compatibility with transition metal-mediated transformations [3] [4].
Current Applications: The scaffold features prominently in oncology (e.g., MDM2 inhibitors for glioblastoma) [3] and neurology (e.g., sigma receptor ligands). Hybrid derivatives incorporating chalcone motifs demonstrate potent SIRT1/p53-mediated apoptosis induction in glioblastoma models, highlighting the pharmacophoric versatility enabled by this scaffold [3].
Table 2: Comparative Analysis of Key Spiro[3.5]nonane Derivatives
Derivative | CAS Number | Molecular Formula | Distinctive Features |
---|---|---|---|
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | 147611-02-7 | C₁₆H₂₂N₂O₂ | Primary amine at C2; Cbz-protected N7 |
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 147610-99-9 | C₁₆H₂₁NO₃ | Hydroxyl at C2; enhanced polarity |
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 | C₁₃H₂₃NO₃ | Acid-labile Boc protection; facile deprotection |
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride | 1956370-64-1 | C₁₆H₂₃ClN₂O₂ | Salt form; improved crystallinity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: